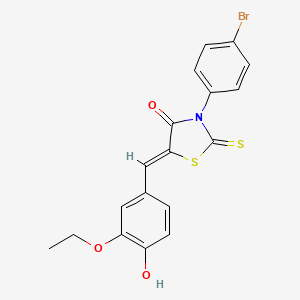

(5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

The compound (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 4-bromophenyl substituent at position 3 and a 3-ethoxy-4-hydroxybenzylidene group at position 4. Rhodanine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances intermolecular interactions such as hydrogen bonding and π-stacking .

The bromine atom on the phenyl ring may enhance electronic effects and binding affinity to biological targets .

Eigenschaften

IUPAC Name |

(5Z)-3-(4-bromophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3S2/c1-2-23-15-9-11(3-8-14(15)21)10-16-17(22)20(18(24)25-16)13-6-4-12(19)5-7-13/h3-10,21H,2H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBMISFCELXADP-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the double bond in the thiazolidinone ring.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers can investigate its potential as a lead compound for drug development, studying its interactions with various biological targets.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. It may serve as a candidate for the development of new pharmaceuticals aimed at treating infections, inflammation, or cancer.

Industry

Industrially, (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous rhodanine derivatives:

Key Observations:

- Melting Points (MP): Compounds with polar substituents (e.g., hydroxyl, methoxy) exhibit higher melting points due to hydrogen bonding. For example, the 4-hydroxy-3-methoxy derivative melts at 251–253°C , whereas the 4-chloro analog melts at 202–203°C .

- Yields: Reactions involving bulkier substituents (e.g., ethoxy) may suffer from steric hindrance, leading to lower yields compared to smaller groups like chloro or methoxy .

- Bioactivity: Halogenated derivatives (e.g., 4-bromo or 4-chloro) show potent biological activities. The 4-bromo analog in inhibits photosynthetic electron transport (PET) with an IC₅₀ of 3.0 µM, while the 4-chloro variant exhibits antialgal activity (IC₅₀ = 1.3 µM) .

Electronic and Steric Effects

- Halogen Substituents (Br, Cl): Bromine’s electron-withdrawing effect enhances electrophilicity at the thiazolidinone core, improving interactions with biological targets. However, halogens may reduce solubility compared to hydroxyl or methoxy groups .

- For instance, the 4-hydroxy-3-methoxy derivative in forms stable crystals due to intermolecular H-bonding .

- Ethoxy Group: The ethoxy group in the target compound balances lipophilicity and metabolic stability. Unlike hydroxyl groups, ethoxy is less prone to glucuronidation, which may extend half-life in vivo .

Biologische Aktivität

The compound (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has been recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazolidinone core structure characterized by a thioxo group at the C2 position and an ethoxy-4-hydroxybenzylidene moiety. The presence of bromine and ethoxy substitutions significantly influences its biological properties.

Antimicrobial Activity

Thiazolidinones have demonstrated potent antimicrobial effects against various bacterial strains. Studies indicate that derivatives with specific substitutions can enhance antibacterial activity:

-

Inhibition of Gram-positive and Gram-negative bacteria : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 µg/mL depending on the substituents present on the phenyl rings .

Compound MIC (µg/mL) Target Bacteria (5Z)-3-(4-bromophenyl)... 0.5 S. aureus (5Z)-3-(4-bromophenyl)... 1.0 E. coli

Antioxidant Activity

Research indicates that thiazolidinones possess antioxidant properties, which can be attributed to their ability to scavenge free radicals. The antioxidant capacity was measured using assays such as ABTS and DPPH, where certain derivatives showed high percentages of inhibition .

Anticancer Activity

Thiazolidinones have gained attention for their potential anticancer effects:

- Cell Growth Inhibition : Compounds similar to (5Z)-3-(4-bromophenyl)... have been reported to inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma cells and lung cancer cells . The mechanism often involves modulation of apoptosis pathways and cell cycle arrest.

- Case Study : One study highlighted a derivative that reduced cell viability in cancer cell lines by over 70% at specific concentrations, suggesting potential for therapeutic applications in oncology .

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are primary actions observed in thiazolidinone derivatives .

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cancer progression have been documented .

Q & A

Q. What are the established synthetic routes for (5Z)-3-(4-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer: The compound is synthesized via a multi-step pathway involving:

Condensation : Reacting 4-bromoaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone core.

Knoevenagel Reaction : Introducing the 3-ethoxy-4-hydroxybenzylidene group using a substituted benzaldehyde under reflux with a catalyst (e.g., piperidine) in ethanol .

Purification : Recrystallization from DMF-acetic acid or ethanol to isolate the Z-isomer, confirmed via NMR and X-ray crystallography .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Solvent | Time | Yield |

|---|---|---|---|---|

| 1 | CS₂, CH₂ClCOOH, Δ | H₂O | 2 h | 65% |

| 2 | 3-Ethoxy-4-hydroxybenzaldehyde, EtOH, reflux | Ethanol | 4 h | 45% |

| 3 | Recrystallization | DMF/AcOH | - | 90% purity |

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

Methodological Answer: The Z-configuration is determined using:

- X-ray Crystallography : Bond angles and dihedral angles between the benzylidene group and thiazolidinone ring (e.g., C8–C9–O1 = 121.85°; torsion angle = −179.12°) .

- NMR Spectroscopy : Coupling constants (J) between the benzylidene proton and adjacent groups. For Z-isomers, J values typically range from 12–14 Hz due to restricted rotation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of thioxothiazolidinone derivatives?

Methodological Answer: Contradictions (e.g., varying antimicrobial potency) arise from:

- Assay Variability : Differences in microbial strains, inoculum size, or incubation time.

- Structural Analogues : Substituent effects (e.g., bromo vs. chloro groups) on bioactivity .

Resolution Strategies:

- Comparative Studies : Test the compound alongside analogs under standardized conditions (e.g., CLSI guidelines).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituents at the 4-position correlate with antifungal activity) .

Q. How can computational methods predict the binding affinity of this compound to biological targets like hemoglobin subunits?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Simulate interactions between the thiazolidinone core and hemoglobin’s α/β subunits (e.g., hydrogen bonding with His58, hydrophobic contacts with Phe41) .

- MD Simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What are the methodological considerations for optimizing the compound's solubility and stability in biological assays?

Methodological Answer:

Q. How does the electronic nature of substituents (e.g., bromo vs. methoxy) influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Groups (Br) : Activate the thiazolidinone ring for nucleophilic attack at C2 by increasing electrophilicity.

- Electron-Donating Groups (OCH₃) : Stabilize intermediates in reduction reactions (e.g., NaBH₄-mediated conversion of thioxo to thiol) .

Reactivity Comparison Table:

| Substituent | Reaction Rate (k, s⁻¹) | Product Yield (%) |

|---|---|---|

| 4-Br | 0.15 | 85 |

| 4-OCH₃ | 0.08 | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.